Acetamide,2-chloro-N-(iminobenzyl)-
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Overview
Description
Acetamide,2-chloro-N-(iminobenzyl)-: is an organic compound with the molecular formula C9H9ClN2O It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a 2-chloro-N-(iminobenzyl) group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide,2-chloro-N-(iminobenzyl)- typically involves the reaction of 2-chloroacetamide with benzylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction. The mixture is heated to reflux for several hours, followed by cooling and crystallization to obtain the desired product.
Industrial Production Methods: On an industrial scale, the production of Acetamide,2-chloro-N-(iminobenzyl)- follows a similar synthetic route but with optimized conditions to increase yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Acetamide,2-chloro-N-(iminobenzyl)- can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form corresponding N-oxides or reduced to form amines.
Hydrolysis: Under acidic or basic conditions, Acetamide,2-chloro-N-(iminobenzyl)- can hydrolyze to form acetic acid and the corresponding amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed:
- Substitution reactions yield various substituted acetamides.
- Oxidation reactions produce N-oxides.
- Reduction reactions yield amines.
- Hydrolysis results in acetic acid and benzylamine derivatives.
Scientific Research Applications
Chemistry: Acetamide,2-chloro-N-(iminobenzyl)- is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It acts as a probe to investigate the binding sites and mechanisms of various enzymes.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives are explored for their antimicrobial, antifungal, and anticancer properties.
Industry: In the industrial sector, Acetamide,2-chloro-N-(iminobenzyl)- is used in the production of specialty chemicals and materials. It is also employed in the formulation of certain pesticides and herbicides.
Mechanism of Action
The mechanism of action of Acetamide,2-chloro-N-(iminobenzyl)- involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-Chloro-N-phenethylacetamide: Similar structure but with a phenethyl group instead of an iminobenzyl group.
N-(2,6-Dimethylphenyl)chloroacetamide: Contains a 2,6-dimethylphenyl group instead of an iminobenzyl group.
2-Chloro-N-(hex-5-yn-1-yl)acetamide: Features a hex-5-yn-1-yl group instead of an iminobenzyl group.
Uniqueness: Acetamide,2-chloro-N-(iminobenzyl)- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the iminobenzyl group allows for unique interactions with biological targets, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C9H9ClN2O |
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Molecular Weight |
196.63 g/mol |
IUPAC Name |
N-(benzenecarboximidoyl)-2-chloroacetamide |
InChI |
InChI=1S/C9H9ClN2O/c10-6-8(13)12-9(11)7-4-2-1-3-5-7/h1-5H,6H2,(H2,11,12,13) |
InChI Key |
XYQJMDCZMJQFKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=N)NC(=O)CCl |
Origin of Product |
United States |
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